molecular formula C11H19NO2 B13000786 N-Cyclohexyl-2-methyl-3-oxobutanamide

N-Cyclohexyl-2-methyl-3-oxobutanamide

Cat. No.: B13000786
M. Wt: 197.27 g/mol
InChI Key: FUUIBHBMKJAOAS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methyl-3-oxobutanamide is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for its potential applications in drug discovery and macrocyclization strategies. Characterized by the molecular formula C11H19NO2, this compound features a 3-oxobutanamide (acetoacetamide) backbone, a functional group known for its versatility as a building block in synthetic chemistry . The cyclohexyl substituent contributes to distinct lipophilicity and conformational properties, making it a valuable scaffold for exploring structure-activity relationships. A primary research application of derivatives like this compound lies in the field of peptide macrocyclization. Macrocyclic peptides are a growing therapeutic class due to their ability to target protein-protein interactions, and cyclization is a key strategy to enhance their metabolic stability, affinity, and selectivity . This compound can serve as a precursor or a conformationally constrained element in the synthesis of complex macrocyclic structures. Researchers utilize such beta-ketoamide frameworks in various cyclization reactions, including traditional lactam formation and other chemoselective ligations, to stabilize specific peptide secondary structures and generate novel drug leads . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-3-oxobutanamide

InChI

InChI=1S/C11H19NO2/c1-8(9(2)13)11(14)12-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,12,14)

InChI Key

FUUIBHBMKJAOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Materials: Cyclohexylamine and 2,2,6-trimethyl-1,3-dioxin-4-one (a dioxin derivative acting as a masked acetoacetyl compound).
  • Solvent: Xylene.
  • Conditions: The reaction mixture is heated under reflux at approximately 150°C.
  • Reaction Time: Typically 3 to 4 hours.
  • Mechanism: The amine nucleophilically attacks the dioxin ring, leading to ring opening and formation of the 3-oxobutanamide structure with the release of acetone as a byproduct.

Stepwise Procedure

  • Mixing: A solution of cyclohexylamine and 2,2,6-trimethyl-1,3-dioxin-4-one is prepared in xylene.
  • Heating: The mixture is placed in an Erlenmeyer flask immersed in an oil bath preheated to 150°C.
  • Stirring: Vigorous stirring is maintained to ensure homogeneity.
  • Observation: Evolution of acetone vapor is observed within minutes, indicating progress of the reaction.
  • Duration: Heating continues for about 3 hours for cyclohexylamine derivatives.
  • Workup: After completion, xylene is removed by evaporation.
  • Purification: The crude product is filtered and recrystallized from suitable organic solvents to yield pure N-cyclohexyl-3-oxobutanamide as light yellow crystals.

Reaction Summary Table

Parameter Details
Amine Cyclohexylamine
Dioxin derivative 2,2,6-Trimethyl-1,3-dioxin-4-one
Solvent Xylene
Temperature 150°C
Reaction time 3 hours
Product appearance Light yellow crystals
Yield Approximately 69%
Melting point 98-100°C
Key IR bands (KBr) 3310 cm⁻¹ (NH), 1710, 1665 cm⁻¹ (CO)
¹H-NMR (CDCl₃) δ 9.40 (br s, NH), 3.65 (s, CH₂), 2.15-2.40 (m, CH₃ + cyclohexyl H-1), 1.30-1.75 (m, cyclohexyl protons)

Research Findings and Analytical Data

  • The reaction proceeds efficiently with cyclohexylamine, yielding the target compound in good yield (69%) after 3 hours of reflux.
  • The IR spectrum confirms the presence of amide NH and carbonyl groups with characteristic absorption bands at 3310 cm⁻¹ (NH stretch) and 1710, 1665 cm⁻¹ (C=O stretches).
  • The ¹H-NMR spectrum shows a broad singlet for the amide proton at δ 9.40 ppm, a singlet for the methylene protons adjacent to the carbonyl at δ 3.65 ppm, and multiplets corresponding to the cyclohexyl ring protons and methyl groups.
  • The melting point range of 98-100°C is consistent with literature values for this compound, indicating good purity.

Comparative Notes on Preparation

  • The method is a modification of the Clemens condensation, which is a reliable and reproducible approach for synthesizing 3-oxobutanamides.
  • The use of 2,2,6-trimethyl-1,3-dioxin-4-one as a precursor is advantageous because it acts as a stable acetoacetyl equivalent, facilitating clean conversion to the amide.
  • The reaction conditions (high temperature reflux in xylene) promote efficient ring opening and amide formation with acetone as a volatile byproduct, which drives the reaction forward.
  • This method has been successfully applied to various amines, including aromatic and cycloalkyl amines, demonstrating versatility.

Summary Table of Preparation Conditions for Selected 3-Oxo-N-Aryl (Alkyl) Butanamides

Compound Amine Used Reaction Time (h) Yield (%) Melting Point (°C) Notes
N-(4-nitrophenyl)-3-oxobutanamide 4-Nitroaniline 4 70 142-143 Yellow crystals
N-(4-fluorophenyl)-3-oxobutanamide 4-Fluoroaniline 3 88 98-101 White crystals
N-(cyclohexyl)-3-oxobutanamide Cyclohexylamine 3 69 98-100 Light yellow crystals

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-Cyclohexyl-2-methyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyl-3-oxobutanamide

  • Synthesis : Synthesized analogously using 1-butylamine instead of cyclohexylamine, yielding 89% .
  • Structural Differences : Replacement of the cyclohexyl group with a linear butyl chain reduces steric hindrance and increases molecular flexibility.
  • Spectroscopic Data :
    • $ ^1H $-NMR: The butyl chain protons appear as multiplet signals (δ 1.70–0.98 ppm), distinct from the cyclohexyl group’s complex splitting .
    • Molecular Weight: Lower than the cyclohexyl analog due to the lighter butyl substituent.

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)

  • Spectroscopic Data :
    • $ ^1H $-NMR: Aromatic protons (δ 7.26–7.04 ppm) and a dithiolane -CH$_2$- signal (δ 3.52–3.32 ppm) .
    • Molecular Weight: Higher (294.1 g/mol) due to the aromatic and sulfur-containing substituents .

N-Cyclohexyl-2-(bis(ethylthio)methylene)-3-oxobutanamide (8b)

  • Modifications : Bis(ethylthio)methylene group replaces the methyl group, introducing sulfur atoms and increasing lipophilicity .
  • Key Data :
    • $ ^13C $-NMR: δ 197.76 ppm (carbonyl carbon) and δ 147.26 ppm (methylene carbon adjacent to sulfur) .
    • Molecular Weight: 316.1 g/mol, higher than the parent compound due to ethylthio groups .

Table 1: Comparative Analysis of N-Cyclohexyl-2-methyl-3-oxobutanamide and Analogs

Compound Substituents Yield (%) Molecular Weight (g/mol) Key NMR Features (δ, ppm)
This compound Cyclohexyl, -CO-CH$_3$ 94 199.3* 3.91–3.77 (-CH-), 2.39 (-CO-CH$_3$)
N-Butyl-3-oxobutanamide Butyl, -CO-CH$_3$ 89 171.2* 1.70–0.98 (-CH$2$-), 2.35 (-CO-CH$3$)
N-(2-Methylphenyl)-... (7c) 2-Methylphenyl, dithiolane N/A 294.1 7.26–7.04 (aromatic), 3.52–3.32 (-CH$_2$-S)
N-Cyclohexyl-8b Bis(ethylthio)methylene N/A 316.1 2.88 (-S-CH$2$-), 1.27 (-CH$3$)

*Calculated based on molecular formula.

Comparison with Other Cyclohexyl-Containing Compounds

While This compound is a β-ketoamide, other cyclohexyl-bearing compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and cyclophosphamide () belong to distinct chemical classes:

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : A nitrosourea chemotherapeutic with high lipid solubility and rapid plasma degradation (half-life ~5 minutes). Its cyclohexyl group enhances blood-brain barrier penetration, unlike the β-ketoamide’s polar structure .
  • Cyclophosphamide : An oxazaphosphorine alkylating agent with a bis(2-chloroethyl)amine group. Its water solubility contrasts with the β-ketoamide’s moderate polarity .

Implications of Structural Variations

  • Reactivity: The β-keto group in this compound may participate in keto-enol tautomerism, unlike the stable aromatic systems in 7c.
  • Biological Activity : While nitrosoureas () and cyclophosphamide () are clinically active, the β-ketoamides’ bioactivity remains unstudied in the provided evidence.

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